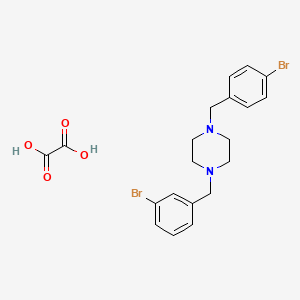
N-(2,6-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as DMBA, is a synthetic compound that has been extensively used in scientific research. DMBA belongs to the class of amides and is widely used as a chemical carcinogen to study the mechanisms of cancer development and progression.
Applications De Recherche Scientifique
DMBA is widely used as a chemical carcinogen to study the mechanisms of cancer development and progression. It has been used in various animal models to induce tumors and study the effects of potential anticancer drugs. DMBA is also used to study the role of various genes and proteins in cancer development and progression. DMBA-induced tumors have been used to study the effects of radiation and chemotherapy on cancer cells.
Mécanisme D'action
DMBA acts as a carcinogen by inducing DNA damage and mutations. It forms DNA adducts, which are covalent bonds between DMBA and DNA. These adducts can cause DNA damage, leading to mutations and cancer development. DMBA also induces oxidative stress, which can further damage DNA and promote cancer development.
Biochemical and Physiological Effects:
DMBA-induced tumors have been shown to have similar biochemical and physiological characteristics to human tumors. They exhibit altered gene expression, increased cell proliferation, and decreased apoptosis. DMBA-induced tumors also exhibit angiogenesis, which is the formation of new blood vessels to supply nutrients and oxygen to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages for lab experiments. It is a well-established carcinogen that has been extensively used in scientific research. DMBA-induced tumors are similar to human tumors, making them a useful model for studying cancer development and progression. However, DMBA has some limitations. It is a potent carcinogen that can be hazardous to handle, and its use requires strict safety protocols. DMBA-induced tumors may not fully replicate human tumors, and caution must be exercised when extrapolating results to humans.
Orientations Futures
DMBA has several potential future directions for research. One area of research is the development of new anticancer drugs that can target DMBA-induced tumors. Another area of research is the identification of biomarkers that can predict the development of DMBA-induced tumors. DMBA-induced tumors can also be used to study the effects of lifestyle factors such as diet and exercise on cancer development and progression. Finally, DMBA-induced tumors can be used to study the effects of environmental pollutants on cancer development and progression.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been extensively used in scientific research as a chemical carcinogen. It is widely used to study the mechanisms of cancer development and progression and has several advantages and limitations for lab experiments. DMBA-induced tumors have similar biochemical and physiological characteristics to human tumors, making them a useful model for studying cancer. DMBA has several potential future directions for research, including the development of new anticancer drugs and the identification of biomarkers for cancer prediction.
Méthodes De Synthèse
The synthesis of DMBA involves the reaction between 2,6-dimethylaniline and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields the desired product, DMBA, which is then purified through recrystallization. The purity of DMBA is essential for its use in scientific research, and various methods have been developed to ensure its purity.
Propriétés
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-9-15(10-8-12)11-19-17(21)18(22)20-16-13(2)5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYULYPSWASTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,6-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)


![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)



![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)


![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)